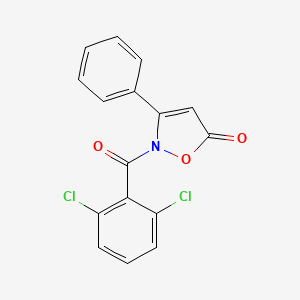

2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one

Description

2-(2,6-Dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one (CAS: 303987-09-9) is a heterocyclic compound featuring a 1,2-oxazol-5-one core substituted with a 2,6-dichlorobenzoyl group at position 2 and a phenyl group at position 3. Its molecular weight is 303.13 g/mol, and it is characterized by high reactivity due to the electron-withdrawing dichlorobenzoyl moiety and the strained oxazolone ring.

Properties

IUPAC Name |

2-(2,6-dichlorobenzoyl)-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-11-7-4-8-12(18)15(11)16(21)19-13(9-14(20)22-19)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXUWNDXYQEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-phenyl-2,5-dihydro-1,2-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoyl group is replaced by other nucleophiles.

Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted oxazoles with various functional groups.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the oxazole ring.

Hydrolysis: Products include carboxylic acids and amines derived from the original compound.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of oxazolones exhibit significant anticancer properties. For instance, compounds similar to 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one have been tested against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage and cell cycle arrest .

- Case Study : A study demonstrated that certain oxazolone derivatives showed potent activity against glioblastoma cell lines, suggesting potential for further development as anticancer agents .

-

Antimicrobial Properties :

- The oxazolone framework is known for its broad-spectrum antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria .

- Case Study : A series of synthesized oxazolones were tested for antibacterial effects, showing promising results against resistant strains of bacteria.

-

Anti-Diabetic Effects :

- Some derivatives of oxazolone compounds have shown potential in lowering blood glucose levels in diabetic models. This suggests that 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one may also possess similar properties .

- Case Study : In vivo studies using Drosophila melanogaster as a model indicated that certain oxazolone derivatives effectively reduced glucose levels, highlighting their potential as anti-diabetic agents .

Material Science Applications

- Polymer Chemistry :

- The unique structural characteristics of 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one allow it to be used as a building block in polymer synthesis. Its reactivity can be harnessed to create novel polymers with specific properties.

- Dyes and Pigments :

- Compounds containing oxazolone rings are often utilized in the dye industry due to their vibrant colors and stability under various conditions. This makes them suitable for applications in textiles and coatings.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against resistant bacterial strains | |

| Anti-diabetic compounds | Reduces blood glucose levels in model organisms | |

| Material Science | Polymer synthesis | Used as building blocks for novel polymers |

| Dyes and pigments | Provides vibrant colors and stability |

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with proteases or kinases, affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Key Properties :

- Hazards : Classified under multiple safety codes, including H302 (harmful if swallowed), H315 (skin irritation), and H318 (serious eye damage) .

- Handling : Requires stringent precautions (e.g., inert gas handling, moisture avoidance, and explosion-proof equipment) due to its instability and reactivity .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs with related heterocyclic cores and substituents:

Key Observations :

- Core Heterocycle : The target compound and 3-(difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one share the 1,2-oxazol-5-one core, while Etoxazole and the oxadiazole analog differ in ring structure.

- Substituent Effects :

Reactivity and Stability

- Hydrolysis : The target compound’s oxazolone ring is prone to hydrolysis under alkaline conditions, similar to the oxadiazole derivative in , which undergoes hydrolysis to yield acetamide products .

- Thermal Stability : The dichlorobenzoyl substituent increases thermal instability (evidenced by P210/P211 hazard codes ), whereas Etoxazole’s fluorinated aromatic system enhances stability for agricultural use .

Biological Activity

2-(2,6-Dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one, a compound with significant potential in pharmacology, has garnered attention for its various biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of 2-(2,6-dichlorobenzoyl)-3-phenyl-2,5-dihydro-1,2-oxazol-5-one is with a molecular weight of approximately 334.15 g/mol. The structure features a dichlorobenzoyl moiety and an oxazolone ring, which are instrumental in its biological activity.

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate precursors. A common synthetic route involves the reaction of 2,6-dichlorobenzoyl chloride with phenylhydrazine followed by cyclization to form the oxazolone structure. Detailed synthetic procedures can be found in literature focusing on similar oxazolone derivatives .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties , particularly against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.

- Mechanism : The anticancer activity is believed to stem from the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 15.3 | Growth inhibition |

| HT-29 | 12.7 | Induction of apoptosis |

| A549 | 18.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both bacterial and fungal strains:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Exhibited antifungal properties against Candida albicans.

In vitro studies indicated that the compound disrupts microbial cell membrane integrity, leading to cell death.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the NF-kB signaling pathway.

Case Studies

- Case Study on Anticancer Activity : A study published in Cancer Research highlighted the efficacy of this compound in reducing tumor size in xenograft models of breast cancer when administered at a dosage of 20 mg/kg body weight .

- Case Study on Antimicrobial Properties : Research conducted at a university laboratory demonstrated that formulations containing this compound significantly reduced bacterial counts in infected wounds in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.